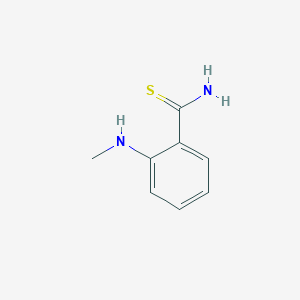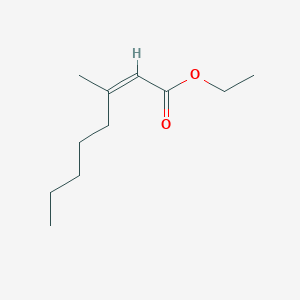
2-(Methylthio)succinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BUTANEDIOIC ACID,2-(METHYLTHIO)-, also known as 2-(Methylthio)succinic acid, is a derivative of succinic acid. This compound is characterized by the presence of a methylthio group attached to the second carbon of the butanedioic acid backbone. It is a colorless crystalline solid that is soluble in water and has a sour taste.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BUTANEDIOIC ACID,2-(METHYLTHIO)- can be achieved through various methods. One common approach involves the reaction of succinic acid with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C and a pH of 7-8 to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, BUTANEDIOIC ACID,2-(METHYLTHIO)- can be produced through the catalytic hydrogenation of maleic acid or maleic anhydride in the presence of methylthiol. This process is carried out in a high-pressure reactor at elevated temperatures (150-200°C) and pressures (10-20 atm). The use of a palladium or platinum catalyst enhances the efficiency of the reaction, leading to higher yields of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
BUTANEDIOIC ACID,2-(METHYLTHIO)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
BUTANEDIOIC ACID,2-(METHYLTHIO)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of BUTANEDIOIC ACID,2-(METHYLTHIO)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in the Krebs cycle, contributing to energy production. The methylthio group may also interact with cellular receptors and signaling pathways, influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic Acid: The parent compound of BUTANEDIOIC ACID,2-(METHYLTHIO)-, lacking the methylthio group.
Maleic Acid: An isomer of succinic acid with a double bond between the second and third carbon atoms.
Fumaric Acid: Another isomer of succinic acid, differing in the configuration of the double bond.
Uniqueness
BUTANEDIOIC ACID,2-(METHYLTHIO)- is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its parent compound, succinic acid. This functional group enhances its potential for various chemical transformations and applications in research and industry.
Eigenschaften
CAS-Nummer |
22119-05-7 |
|---|---|
Molekularformel |
C5H8O4S |
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
2-methylsulfanylbutanedioic acid |
InChI |
InChI=1S/C5H8O4S/c1-10-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9) |
InChI-Schlüssel |
RZBUKFQTUZLROF-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)


![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)



![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)

![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)
